molecular formula C13H12BrNO3S B8752376 4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carbaldehyde

4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B8752376
M. Wt: 342.21 g/mol
InChI Key: ZPOBHZADTHRHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C13H12BrNO3S and its molecular weight is 342.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12BrNO3S

Molecular Weight

342.21 g/mol

IUPAC Name

4-bromo-3-methyl-1-(4-methylphenyl)sulfonylpyrrole-2-carbaldehyde

InChI

InChI=1S/C13H12BrNO3S/c1-9-3-5-11(6-4-9)19(17,18)15-7-12(14)10(2)13(15)8-16/h3-8H,1-2H3

InChI Key

ZPOBHZADTHRHEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2C=O)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following a general procedure,50 a stirred suspension of 60% NaH (2.5 g, 62 mmol) in dry THF (42 mL, distilled) was cooled to 0° C. under argon. The mixture was treated portionwise with 3 (7.78 g, 41.4 mmol). The mixture was stirred for 30 min at 0° C. before treating all at once with p-toluenesulfonyl chloride (8.00 g, 41.4 mmol). The reaction mixture was stirred at room temperature for 3 h, whereupon water (100 mL) was slowly added to quench the reaction. Ethyl acetate (100 mL) was added, and the organic layer was separated. The organic layer was washed with brine, dried (Na2SO4), and concentrated to a solid. The solid was dried under high vacuum for 2 h. The crude solid material was dissolved in 100 mL hexanes/ethyl acetate (5:1) by refluxing in a hot water bath. Upon allowing the solution to cool to room temperature the product crystallized. The mixture was cooled overnight at −10° C. to promote additional crystallization. The mixture was vacuum-filtered, and the resulting light brown crystals were dried under high vacuum (9.73 g, 69%): mp 152-155° C.; 1H NMR δ 2.29 (s, 3H), 2.43 (s, 3H), 7.34 (d, J=8.5 Hz, 2H), 7.55 (s, 1H), 7.76 (d, J=8.5 Hz, 2H), 10.14 (s, 1H); 13C NMR δ 2.1, 22.0, 106.2, 126.8, 127.6, 129.1, 130.6, 135.2, 136.4, 146.5, 180.1; Anal. Calcd for C13H12BrNO3S: C, 45.63; H, 3.53; N, 4.09. Found: C, 45.71; H, 3.44; N, 4.11.
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
7.78 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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